molecular formula C19H23N7O2 B2596387 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea CAS No. 2034588-88-8

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2596387
CAS No.: 2034588-88-8
M. Wt: 381.44
InChI Key: JOTDLSUGZQESJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by its use in many different applications reported over the years in different areas of drug design .


Molecular Structure Analysis

The ring system of TPs is isoelectronic with that of purines .


Chemical Reactions Analysis

The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

Metabolism and Disposition Studies

Compounds structurally related to "1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea" have been investigated for their metabolism and disposition in humans. For instance, studies on BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, have been conducted to understand its metabolic pathways, absorption, and excretion in humans (L. Christopher et al., 2010). These studies are crucial for the development of new drugs, as they provide essential information on the drug's behavior in the body, potential for metabolite formation, and routes of elimination.

Therapeutic Applications

Research on compounds with triazolopyridazine and urea structures has also explored their therapeutic potential. The metabolism and therapeutic effects of various drugs, such as allopurinol for the treatment of gout and disorders of uric acid metabolism, have been widely studied. Allopurinol, for example, is a potent xanthine oxidase inhibitor that decreases uric acid formation, demonstrating the therapeutic applications of compounds targeting metabolic pathways (M. A. Ogryzlo et al., 1966).

Diagnostic and Biomarker Studies

Compounds related to the one may also be used in studies focusing on diagnostic markers or as part of a biomarker discovery process. For instance, the evaluation of urinary hydroxypyridinium crosslink measurements can serve as markers in metabolic bone diseases, highlighting the potential use of chemical compounds in diagnosing and monitoring disease progression (S. Robins et al., 1991).

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-28-16-4-2-14(3-5-16)8-10-20-19(27)22-15-9-11-25(12-15)18-7-6-17-23-21-13-26(17)24-18/h2-7,13,15H,8-12H2,1H3,(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTDLSUGZQESJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.